molecular formula C20H28N4O3 B5675287 3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol

3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol

Cat. No. B5675287
M. Wt: 372.5 g/mol
InChI Key: SCCSGOSZYVRFGV-MSOLQXFVSA-N
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Description

The compound "3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol" belongs to a class of substances that combine structural features of morpholine, piperidine, and oxadiazole, which are known for their significance in medicinal chemistry due to their versatile biological activities.

Synthesis Analysis

Compounds with structures analogous to the target molecule have been synthesized through multi-step reactions, starting with the formation of chloromethyl-oxadiazole derivatives followed by reactions with nucleophiles such as pyrrolidine, piperidine, or morpholine to introduce the desired heterocyclic rings (Rao et al., 2014). The synthesis often involves reduction steps, nucleophilic substitutions, and protective group strategies to achieve the final compound with high purity and diastereoselectivity.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, IR, Mass spectroscopy, and X-ray crystallography, confirming the presence of the oxadiazole ring and the intended substitutions on the morpholine and piperidine moieties. Specific configurations of stereocenters are crucial for the biological activity and are determined through careful analysis of NMR data and sometimes confirmed by X-ray crystallography (Mamatha S.V et al., 2019).

properties

IUPAC Name

3-[(3R,4S)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c25-12-4-7-17-15-24(9-8-18(17)23-10-13-26-14-11-23)20-21-19(22-27-20)16-5-2-1-3-6-16/h1-3,5-6,17-18,25H,4,7-15H2/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCSGOSZYVRFGV-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)CCCO)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1N2CCOCC2)CCCO)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3R*,4S*)-4-morpholin-4-yl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-3-yl]propan-1-ol

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